4-Chloro-2-methyl-1-pentene

Lipophilicity Drug Design Physicochemical Property Comparison

4-Chloro-2-methyl-1-pentene is a terminally unsaturated, secondary alkyl chloride of molecular formula C₆H₁₁Cl (MW 118.60 g·mol⁻¹). It is commercially supplied as a colourless oil at ≥95% purity (GC), soluble in chloroform and slightly soluble in ethyl acetate, and requires storage at −20 °C under an inert atmosphere with protection from light.

Molecular Formula C₆H₁₁Cl
Molecular Weight 118.6
CAS No. 344322-55-0
Cat. No. B1145501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-1-pentene
CAS344322-55-0
Molecular FormulaC₆H₁₁Cl
Molecular Weight118.6
Structural Identifiers
SMILESCC(CC(=C)C)Cl
InChIInChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h6H,1,4H2,2-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methyl-1-pentene (CAS 344322-55-0): Essential Procurement Data for a Niche Chloroalkene Building Block


4-Chloro-2-methyl-1-pentene is a terminally unsaturated, secondary alkyl chloride of molecular formula C₆H₁₁Cl (MW 118.60 g·mol⁻¹) [1]. It is commercially supplied as a colourless oil at ≥95% purity (GC), soluble in chloroform and slightly soluble in ethyl acetate, and requires storage at −20 °C under an inert atmosphere with protection from light . Its synthetic value stems from the orthogonal reactivity imparted by the terminal alkene and the secondary chlorine; the chlorine serves as a leaving group for nucleophilic substitution, while the alkene participates in addition, oxidation, and radical chemistry [1]. In the medicinal chemistry literature, it is described as a higher homologue of 3-chloro-2-methyl-1-propene (methallyl chloride) and has been employed in the synthesis of 2‑S‑substituted pyrimidines designed as antimetabolites of nucleic acid precursors for cancer therapy [2][3].

4-Chloro-2-methyl-1-pentene: Why In-Class Chloroalkenes Cannot Be Interchanged Without Loss of Function


Although a number of C₄–C₆ chloroalkenes share the same nominal functional groups, their physicochemical and reactivity profiles diverge sufficiently to preclude simple drop-in substitution. Critical molecular descriptors—lipophilicity, steric encumbrance around the chlorine centre, olefin substitution pattern, and chain length—govern everything from phase-transfer behaviour and reaction kinetics to the ADME properties of downstream drug candidates. The evidence below quantifies exactly where 4-chloro-2-methyl-1-pentene departs from three structurally closest comparators and why these differences translate into functional consequences for both synthetic chemistry and medicinal-chemistry lead optimisation.

4-Chloro-2-methyl-1-pentene: Quantifiable Differentiation Versus Structurally Closest Analogs


Higher Calculated Lipophilicity (XLogP3) vs. 3-Chloro-2-methyl-1-propene Enables Superior Partitioning in Non-Polar Media

A direct head-to-head comparison of PubChem-computed properties shows that 4-chloro-2-methyl-1-pentene (XLogP3 = 3.0) is 0.9 log units more lipophilic than its shorter-chain analog 3-chloro-2-methyl-1-propene (XLogP3 = 2.1) [1][2]. The molecular weight difference (118.60 vs. 90.55 g·mol⁻¹) and the extra methylene group (rotatable bond count 2 vs. 1) further distinguish the two compounds. This 0.9 log unit increase in computed log P corresponds to an approximately eight-fold increase in partition coefficient between n-octanol and water, significantly affecting extraction efficiency and membrane permeability.

Lipophilicity Drug Design Physicochemical Property Comparison

Extended Alkyl Chain Provides Steric Differentiation from Methallyl Chloride in Sₙ2 Reactivity Profiles

The secondary chlorine in 4-chloro-2-methyl-1-pentene is attached to a carbon flanked by two alkyl substituents, whereas in 3-chloro-2-methyl-1-propene the chlorine is primary and allylic. Computed molecular complexity (66.6 vs. 38.9, PubChem) quantifies this structural difference [1][2]. The increased steric congestion around the electrophilic carbon in 4-chloro-2-methyl-1-pentene raises the activation barrier for Sₙ2 displacement relative to the less hindered primary allylic chloride. In practice, this selectivity can be exploited to achieve sequential functionalisation when both types of halides are present in a synthetic intermediate.

Organic Synthesis Steric Effects Nucleophilic Substitution

Terminal Alkene Regiochemistry Avoids Allylic Rearrangement Observed with the Internal Isomer 4-Chloro-2-methyl-2-pentene

Reactivity studies of the internal alkene isomer 4-chloro-2-methyl-2-pentene show that solvolysis in acetic acid yields a mixture of unrearranged and rearranged substitution products, with the rearranged product predominating . This allylic transposition is a well-documented feature of Sₙ1-type reactions at tertiary allylic centres and introduces product complexity that complicates purification. By contrast, 4-chloro-2-methyl-1-pentene, bearing a terminal alkene and a secondary chlorine distant from the double bond, is structurally precluded from analogous allylic rearrangement during substitution at chlorine, enabling a simpler product distribution.

Regioselectivity Allylic Rearrangement Reaction Cleanliness

Validated Use as a Precursor for 2-S-Substituted Pyrimidine Antimetabolites in Published Antitumor Studies

Both 4-chloro-2-methyl-1-pentene and its lower homolog 3-chloro-2-methyl-1-propene (methallyl chloride) have been described as alkylating agents in the synthesis of 2‑S‑substituted pyrimidine derivatives with antitumor activity [1][2]. Grigoryan, Kaldrikyan, and Melik-Ogandzhanyan demonstrated that 2‑mercaptopyrimidines react with alkyl chlorides—including derivatives of these chloroalkenes—to generate thioether-linked compounds that were subsequently tested for antitumor efficacy [1]. The longer C₅ chain of 4-chloro-2-methyl-1-pentene introduces additional lipophilic bulk into the final pyrimidine pharmacophore compared with the C₃ chain introduced by methallyl chloride, a parameter that can be systematically varied to optimise log D and target binding in SAR campaigns.

Medicinal Chemistry Antimetabolite Pyrimidine Synthesis

Storage Condition Requirements Differentiate 4-Chloro-2-methyl-1-pentene from Room-Temperature-Stable Chloroalkane Alternatives

Vendor technical datasheets specify that 4-chloro-2-methyl-1-pentene must be stored at −20 °C under an inert atmosphere and is both light-sensitive and temperature-sensitive . In contrast, the widely used comparator 3-chloro-2-methyl-1-propene is shipped and stored as a flammable liquid with a flash point of −18 °C but without a mandated −20 °C cold-storage requirement . This divergence in storage specifications reflects the greater thermal and photochemical lability of the secondary alkyl chloride-alkene system in 4-chloro-2-methyl-1-pentene and has direct operational consequences for laboratory inventory management and cold-chain logistics.

Chemical Stability Procurement Logistics Storage Compliance

Commercial Purity Specifications and Supplier Differentiation Relative to the Dominant C₃ Homolog

4-Chloro-2-methyl-1-pentene is offered by specialty building-block suppliers at a purity specification of ≥95% (GC) . The dominant in-class comparator 3-chloro-2-methyl-1-propene is more widely stocked but is routinely supplied at a lower technical-grade purity of 88–90% (GC) by major distributors such as Thermo Scientific and TCI . For researchers requiring high-purity starting material without the need for in-house re-distillation, 4-chloro-2-methyl-1-pentene's catalog purity level represents a differentiating procurement factor.

Commercial Availability Purity Grade Supply Chain

4-Chloro-2-methyl-1-pentene: Evidence-Backed Application Scenarios Where Differentiation Drives Selection


Medicinal Chemistry: Construction of C₅-Extended 2-S-Pyrimidine Antimetabolite Libraries

Building on the published demonstration that 3-chloro-2-methyl-1-propene derivatives alkylate 2-mercaptopyrimidines to yield antitumor-active compounds [1], 4-chloro-2-methyl-1-pentene enables the parallel synthesis of C₅-extended variants. The 0.9-unit XLogP3 advantage of the C₅ alkyl chain over the C₃ chain (3.0 vs. 2.1) [2] is directly translatable to higher log D in the final pyrimidine conjugates, a parameter routinely optimised in lead development to balance potency, solubility, and metabolic stability.

Synthetic Methodology: Chemoselective Bifunctional Building Block Exploiting Orthogonal Alkene and Hindered Chloride Reactivity

The combination of a terminal alkene and a sterically congested secondary chloride (complexity index 66.6 vs. 38.9 for methallyl chloride) [1] allows sequential, chemoselective transformations. The alkene can be engaged first (e.g., hydroboration, epoxidation, radical addition) without competition from the chlorine, which remains intact for a subsequent, deliberately activated nucleophilic displacement. This orthogonal reactivity profile is difficult to replicate with either 3-chloro-2-methyl-1-propene (where chlorine is primary and more Sₙ2-active) or 4-chloro-2-methyl-2-pentene (where the internal alkene introduces allylic rearrangement complexity) [2].

Process Chemistry: High-Purity Starting Material for cGMP or Catalytic Applications Requiring ≥95% Input Quality

Commercial 4-chloro-2-methyl-1-pentene is supplied at ≥95% purity [1], whereas the nearest inexpensive comparator (methallyl chloride) is typically sold at 88–90% technical grade. For catalytic processes sensitive to trace inhibitors, or for regulated intermediate synthesis where re-purification must be avoided, the higher catalog purity of 4-chloro-2-methyl-1-pentene can shorten the synthetic route by one unit operation. The −20 °C storage requirement [2] must be factored into logistics planning but does not diminish this purity advantage.

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